(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol

Description

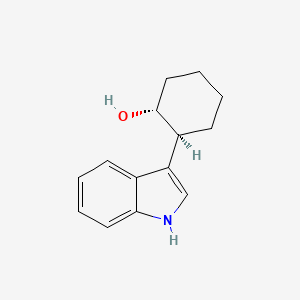

(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring an indole substituent at the C2 position. Its stereochemistry (1R,2S) is critical for its physicochemical and biological properties. The compound’s molecular formula is C₁₄H₁₇NO, with a molecular weight of 215.29 g/mol. Its synthesis typically involves stereoselective methods, such as biocatalytic epoxide ring-opening or asymmetric coupling reactions, as inferred from related indole-containing compounds .

Properties

CAS No. |

68221-98-7 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

(1R,2S)-2-(1H-indol-3-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H17NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,14-16H,2,4,6,8H2/t11-,14+/m0/s1 |

InChI Key |

SKDNUUCJZZOOGZ-SMDDNHRTSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CNC3=CC=CC=C32)O |

Canonical SMILES |

C1CCC(C(C1)C2=CNC3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indole and cyclohexanone.

Key Reactions: The key steps include the formation of the indole-cyclohexanone adduct followed by stereoselective reduction to obtain the desired chiral product.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining the reaction conditions.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different stereoisomers.

Substitution: The indole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.

Industry: Utilized in the fragrance industry due to its unique aromatic properties.

Mechanism of Action

The mechanism by which (1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (1S,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol : This enantiomer shares identical functional groups but differs in stereochemistry. Such differences can drastically alter pharmacological activity. For example, tramadol’s (1R,2R) isomer is pharmacologically active, while other isomers are inactive .

- Tramadol (rac-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol): While structurally analogous (cyclohexanol core), tramadol’s methoxyphenyl and dimethylamino groups confer opioid activity. In contrast, the indole substituent in (1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol may target serotoninergic pathways due to indole’s resemblance to tryptamine .

Functional Group Variations

- (1R,2S)-2-(4-Bromophenyl)cyclohexan-1-ol (CAS 7295-46-7): Replacing indole with a bromophenyl group increases molecular weight (243.15 g/mol) and lipophilicity (logP ~3.5 vs. ~2.8 for the indole derivative). Bromine’s electron-withdrawing nature may reduce solubility in polar solvents compared to indole’s π-basic properties .

- This derivative is used in chiral ligand synthesis .

Cyclohexanone vs. Cyclohexanol Derivatives

- (2S,3S)-3-methyl-2-(2-methyl-1H-indol-3-yl)-6-(propan-2-ylidene)cyclohexan-1-one: The ketone group at C1 eliminates hydrogen-bonding capability, reducing solubility in aqueous media.

Table 1: Key Properties of this compound and Analogues

Biological Activity

The compound (1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol is a chiral molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅NO

- Molecular Weight : 215.27 g/mol

- IUPAC Name : this compound

This compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate receptor activity and influence signaling pathways associated with various diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), contributing to its antidepressant effects. In animal models, it demonstrated significant reductions in depressive-like behaviors .

- Anti-inflammatory Properties : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions .

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines by activating caspase pathways .

Study 1: Antidepressant Effects

A study conducted on mice evaluated the antidepressant effects of this compound. The results indicated that the compound significantly reduced immobility time in the forced swim test compared to control groups. The mechanism was linked to increased serotonin levels in the synaptic cleft due to inhibition of reuptake .

Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound effectively reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a promising role for the compound in managing inflammatory diseases .

Study 3: Anticancer Activity

Research involving various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer agents .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antidepressant, Anti-inflammatory | SSRI activity, Cytokine inhibition |

| Indole derivatives | Anticancer, Neuroprotective | Apoptosis induction |

| Other cyclohexanol derivatives | Varies widely | Depends on specific functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.